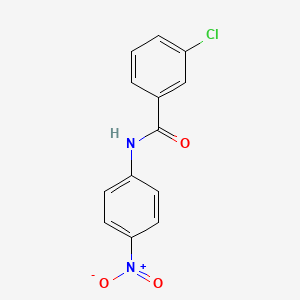

3-chloro-N-(4-nitrophenyl)benzamide

Description

3-Chloro-N-(4-nitrophenyl)benzamide is a benzamide derivative featuring a chlorinated benzene ring linked via an amide bond to a 4-nitrophenyl group. Its molecular formula is C₁₃H₁₀ClN₂O₃, and it exhibits a melting point of 202–203°C . Key spectroscopic data include:

- ¹H NMR (DMSO-d₆): δ = 10.91 (brs, 1H, NH), 8.29 (d, J = 9.2 Hz, 2H, aromatic), 8.10–7.68 (m, 5H, aromatic).

- ¹³C NMR: δ = 165.3 (C=O), 145.6–120.5 (aromatic carbons).

- HRMS: [M+H]⁺ = 277.0373 (calculated: 277.0374) .

The compound is synthesized via transition-metal-free nitration methods or condensation reactions involving 3-chlorobenzoic acid derivatives and 4-nitroaniline .

Properties

IUPAC Name |

3-chloro-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTNPYYWMAHISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395944 | |

| Record name | 3-chloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71267-16-8 | |

| Record name | 3-Chloro-N-(4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71267-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-chloro-N-(4-nitrophenyl)benzamide typically involves the following steps:

-

Nitration of Aniline: The starting material, aniline, is nitrated to form 4-nitroaniline. This reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and avoid over-nitration.

-

Chlorination: The 4-nitroaniline is then chlorinated to introduce a chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.

-

Amidation: The final step involves the reaction of the chlorinated nitroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form 3-chloro-N-(4-nitrophenyl)benzamide.

Industrial Production Methods:

Industrial production of 3-chloro-N-(4-nitrophenyl)benzamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions involve replacing functional groups or atoms in the molecule. In the context of benzamide derivatives, these typically target the nitro group or aromatic substituents.

Amidation Reactions

Amidation involves the formation of amide bonds, a critical step in synthesizing benzamide derivatives.

Cyclization Reactions

Cyclization reactions transform linear structures into heterocyclic compounds, enhancing stability and bioactivity.

Research Findings and Trends

-

Microwave Reflux Efficiency : Microwave conditions significantly reduce synthesis times, as seen in the formation of hydrazides and oxadiazoles .

-

Diverse Functionalization : Substitution with thiocarbamoyl groups expands the compound’s potential for medicinal chemistry applications .

-

Analytical Validation : Products are rigorously characterized using NMR, GC-MS, and IR spectroscopy to confirm structural integrity .

References : Royal Society of Chemistry Supporting Information (2023). Impact Factor Journal (2023).

Scientific Research Applications

Medicinal Chemistry

3-Chloro-N-(4-nitrophenyl)benzamide has been explored for its potential as an anticancer agent . It targets the phosphatidylinositol-3 kinase (PI3K) pathway, which is often dysregulated in cancer cells. Studies have shown that modifications to its structure can enhance its efficacy and stability against cancer cells, making it a promising candidate for further drug development .

Research indicates that this compound exhibits antimicrobial properties , which are vital for developing new antibiotics. The nitro group is particularly important for its biological activity, as it can be reduced to an amino group, leading to different biological interactions .

Chemical Biology

The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the study of structure-activity relationships (SAR). This aspect is crucial for understanding how modifications affect biological activity and pharmacokinetics .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that 3-chloro-N-(4-nitrophenyl)benzamide inhibits proliferation in various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Induction of oxidative stress |

Case Study 2: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 3-chloro-N-(4-nitrophenyl)benzamide against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro and chloro groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position of nitro (-NO₂) and chloro (-Cl) substituents significantly impacts physical properties and intermolecular interactions.

Key Observations :

- Melting Points : The target compound’s lower melting point (202°C) compared to 4-nitro analogs (229°C) suggests reduced crystal lattice stability, likely due to fewer directional hydrogen bonds .

- Chlorine Interactions : In 3-chloro-N-(2-nitrophenyl)benzamide, Cl···Cl distances (3.943 Å) are longer than typical halogen bonds (~3.4 Å), indicating weak van der Waals interactions .

Crystal Packing and Hydrogen Bonding

Biological Activity

3-Chloro-N-(4-nitrophenyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and inflammation. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

3-Chloro-N-(4-nitrophenyl)benzamide features a benzamide structure with a chlorine atom and a nitro group attached to the phenyl ring, which influences its reactivity and biological interactions. The presence of these substituents enhances its potential as a pharmacological agent.

Anticancer Properties

Numerous studies have demonstrated the anticancer efficacy of 3-chloro-N-(4-nitrophenyl)benzamide. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : The compound exhibits significant antiproliferative effects against MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. It also affects triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, indicating broad-spectrum activity against different breast cancer subtypes .

- Mechanism of Action : The compound interacts with tubulin at the colchicine-binding site, disrupting microtubule polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .

| Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10-33 | Tubulin polymerization inhibition |

| MDA-MB-231 | 23-33 | Apoptosis induction |

Anti-inflammatory Effects

Research indicates that 3-chloro-N-(4-nitrophenyl)benzamide possesses anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound has also been reported to exhibit antioxidant properties, scavenging free radicals and potentially protecting cells from oxidative stress.

Toxicity and Safety

Toxicity studies conducted in animal models suggest that 3-chloro-N-(4-nitrophenyl)benzamide has low toxicity levels, showing no adverse effects on liver or kidney functions. However, comprehensive long-term toxicity studies in humans are still required to establish its safety profile.

Applications in Scientific Research

The compound serves as a valuable chemical probe in various scientific applications:

- Drug Development : Its structural similarity to other bioactive compounds makes it a candidate for further development into therapeutic agents for cancer and inflammatory diseases.

- Synthetic Chemistry : It is utilized as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Current Research Trends

Ongoing research focuses on elucidating the detailed mechanisms by which 3-chloro-N-(4-nitrophenyl)benzamide exerts its biological effects. Studies are expanding to explore its potential as a lead compound for developing new anticancer therapies and investigating its interactions with various molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.